"synthesis and characterization of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate"
"synthesis and characterization of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral compound, Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate. This molecule is of significant interest in pharmaceutical and materials science due to its structural backbone derived from (1R,2S)-2-amino-1,2-diphenylethanol, a highly valued chiral building block.[1] The guide details a robust synthetic methodology via nucleophilic substitution, offering a step-by-step experimental protocol. Furthermore, it establishes a rigorous, multi-technique framework for the structural elucidation and purity confirmation of the target compound. This includes in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography. The causality behind experimental choices and the interpretation of analytical data are explained from the perspective of a senior application scientist, ensuring both technical accuracy and practical insight for researchers and drug development professionals.
Introduction
The Imperative of Chirality in Modern Chemistry
In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties.[1] This principle has driven the demand for enantiomerically pure compounds, making chiral synthesis a cornerstone of modern organic chemistry. (1R,2S)-2-amino-1,2-diphenylethanol, the key precursor for our target molecule, is a quintessential example of a chiral building block used to impart specific stereochemistry in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3] Its rigid diphenyl structure and defined stereocenters make it an invaluable tool for creating molecules with precise spatial orientations.
Profile of the Target Molecule: Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate (CAS No. 112835-62-8) is a derivative of its parent amino alcohol.[4] By incorporating an ethyl acetate moiety onto the amine, the molecule gains new functional handles—a secondary amine and an ester—while preserving the critical (1R,2S) stereochemistry. This modification opens avenues for its use as a more complex chiral ligand in asymmetric catalysis or as a key intermediate in the synthesis of advanced pharmaceutical agents.[5] Its structure contains key pharmacophoric features, including hydrogen bond donors (N-H and O-H), a hydrogen bond acceptor (C=O), and aromatic rings, suggesting its potential for diverse molecular interactions.
Caption: Molecular structure of the target compound.
Synthesis Strategy and Rationale
Retrosynthetic Analysis
The most direct and logical approach to the synthesis of the target molecule is through a nucleophilic substitution reaction. The retrosynthetic disconnection breaks the C-N bond formed between the amino group and the acetate moiety, identifying the two primary synthons: the chiral nucleophile, (1R,2S)-2-amino-1,2-diphenylethanol, and an electrophilic two-carbon unit, represented by an ethyl haloacetate.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for Experimental Design
-
Reaction Type: An SN2 (bimolecular nucleophilic substitution) reaction is ideal. The primary amine of (1R,2S)-2-amino-1,2-diphenylethanol is a potent nucleophile that can readily attack the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide leaving group.
-
Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as an acid scavenger.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is optimal. These solvents can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.
-
Purification: The crude product will likely contain unreacted starting materials, the hydrobromide salt of the base, and potentially a small amount of the dialkylated product. Purification via flash column chromatography on silica gel is the standard and most effective method to isolate the desired product with high purity.
Experimental Protocol: Synthesis
This protocol describes the gram-scale synthesis of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate.
Materials and Reagents
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol (≥99% purity)
-
Ethyl bromoacetate (≥98% purity)
-
Triethylamine (TEA, ≥99.5%, distilled)
-
Acetonitrile (ACN, anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (230-400 mesh)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol (e.g., 5.0 g, 1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the solid is completely dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the cooled, stirring solution over 15 minutes. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
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Work-up - Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Work-up - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 40% EtOAc) to isolate the pure product.
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Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate as a solid or viscous oil. Dry under high vacuum to remove residual solvents.
Caption: General workflow for the synthesis and characterization.
Comprehensive Characterization
A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The diastereotopic nature of the molecule, stemming from its two chiral centers, leads to a complex but information-rich spectrum.[6]
-
¹H NMR Analysis (Predicted, in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm (10H), corresponding to the two phenyl rings.
-
Methine Protons (CH-N and CH-O): Two distinct doublets, one for the proton adjacent to the nitrogen and one for the proton adjacent to the oxygen. Their coupling constant (³JHH) will be indicative of their anti-periplanar relationship.
-
Methylene Protons (-CH₂-COO): The two protons of the methylene group adjacent to the nitrogen are diastereotopic and will likely appear as two doublets of doublets (an AB quartet) due to coupling with each other and the adjacent N-H proton.
-
Ethyl Group Protons (-OCH₂CH₃): A quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons.
-
N-H and O-H Protons: Broad singlets that are exchangeable with D₂O.[7] Their chemical shifts can vary depending on concentration and solvent.
-
-
¹³C NMR Analysis (Predicted, in CDCl₃):
-
Carbonyl Carbon: A signal around δ 170-173 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
Methine Carbons (C-N and C-O): Two distinct signals in the aliphatic region, typically δ 60-80 ppm.
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Methylene Carbon (-CH₂-COO): A signal around δ 45-55 ppm.
-
Ethyl Group Carbons (-OCH₂CH₃): Two signals, one around δ 60 ppm (-OCH₂-) and one around δ 14 ppm (-CH₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[8]
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of an alcohol with hydrogen bonding.[9][10]
-
N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.[11]
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1250 cm⁻¹, corresponding to the C-O bonds of the alcohol and ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 300.15, corresponding to the molecular formula C₁₈H₂₁NO₃.[12]
-
Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), characteristic fragments may be observed, such as the loss of the ethoxy group (-OC₂H₅, M-45), loss of the entire ethyl acetate group, and cleavage between the two chiral carbons, leading to fragments corresponding to the diphenyl-substituted portions.[13][14]
Chiral Chromatography
To confirm the stereochemical integrity of the product, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential. The synthesized (1R,2S) product should be analyzed on a suitable chiral stationary phase. A single major peak should be observed, and its retention time should be compared against a racemic or diastereomeric standard if available. This analysis confirms that the reaction proceeded without epimerization at the chiral centers.
Data Summary Table
| Parameter | Expected Value / Observation | Purpose |
| Molecular Formula | C₁₈H₂₁NO₃ | Confirms elemental composition. |
| Molecular Weight | 299.37 g/mol [4][12] | Confirms overall mass. |
| ¹H NMR | Aromatic (δ 7.2-7.4), Methines (2H), Methylene (2H), Ethyl (5H), NH/OH (2H, broad) | Elucidates proton environment and connectivity. |
| ¹³C NMR | C=O (δ ~172), Aromatic (δ 125-145), Aliphatic (δ 14-80) | Confirms carbon skeleton. |
| FTIR (cm⁻¹) | 3200-3500 (O-H), 3300-3400 (N-H), ~1735 (C=O), 1050-1250 (C-O)[8][9][11] | Identifies key functional groups. |
| MS (ESI) | [M+H]⁺ at m/z 300.15 | Confirms molecular weight and formula. |
| Chiral HPLC | Single major peak | Confirms enantiomeric and diastereomeric purity. |
| Appearance | White to off-white solid or viscous oil | Provides physical description. |
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate from its chiral precursor, (1R,2S)-2-amino-1,2-diphenylethanol. The chosen synthetic strategy is efficient and leverages fundamental principles of organic chemistry. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a self-validating system to ensure the unequivocal confirmation of the product's structure, purity, and stereochemical integrity. The successful execution of this synthesis and characterization workflow furnishes a valuable chiral molecule, ready for application in asymmetric synthesis, catalysis, and the development of novel pharmaceutical agents.
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